![molecular formula C18H17ClN2O2S B4989629 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4989629.png)
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide, also known as COTI-2, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anticancer drug. COTI-2 has been shown to inhibit mutant p53 proteins, which are commonly found in cancer cells, leading to cell death and tumor regression.
Mechanism of Action
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide works by binding to mutant p53 proteins and inducing a conformational change that leads to their degradation. Mutant p53 proteins are commonly found in cancer cells and are believed to contribute to the development and progression of cancer by promoting cell growth and survival. By inducing the degradation of mutant p53 proteins, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide inhibits their oncogenic activity and induces cell death and tumor regression.
Biochemical and Physiological Effects:
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting mutant p53 proteins, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit angiogenesis, which is the process by which tumors develop their own blood supply. In preclinical studies, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has been shown to be well-tolerated and to have minimal toxicity.
Advantages and Limitations for Lab Experiments
One advantage of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is that it has been extensively studied in preclinical models and has shown promising results in a wide range of cancer types. Another advantage is that it has been shown to be well-tolerated and to have minimal toxicity. However, one limitation of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide is that it is still in the early stages of development and has not yet been tested in clinical trials. Another limitation is that it may not be effective against all types of cancer.
Future Directions
There are a number of future directions for the development of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide. One direction is to further study its efficacy in preclinical models and to test it in clinical trials. Another direction is to investigate its potential for combination therapy with other anticancer drugs. Additionally, there is a need to develop biomarkers that can predict which patients are most likely to benefit from treatment with 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide. Finally, there is a need to investigate the potential for 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide to be used as a diagnostic tool for the detection of mutant p53 proteins in cancer cells.
Synthesis Methods
The synthesis of 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide involves a series of chemical reactions, starting with the condensation of 2-aminothiophenol and 2-chloroacetyl chloride to form 2-(2-chloroacetyl)thiophene. This compound is then reacted with 4-chloro-2-mercaptobenzothiazole to form 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)thiophene. Finally, this compound is reacted with N-(2-ethyl-6-methylphenyl)acetamide to form 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide.
Scientific Research Applications
2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide has been extensively studied for its potential as an anticancer drug. It has been shown to be effective against a wide range of cancer types, including breast, lung, ovarian, and colon cancer. 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide works by inhibiting mutant p53 proteins, which are commonly found in cancer cells. Mutant p53 proteins are believed to contribute to the development and progression of cancer by promoting cell growth and survival. By inhibiting mutant p53 proteins, 2-(4-chloro-2-oxo-1,3-benzothiazol-3(2H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide induces cell death and tumor regression.
properties
IUPAC Name |
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-3-12-7-4-6-11(2)16(12)20-15(22)10-21-17-13(19)8-5-9-14(17)24-18(21)23/h4-9H,3,10H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKAQPEQVONGXOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)CN2C3=C(C=CC=C3Cl)SC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-2-oxo-1,3-benzothiazol-3-yl)-N-(2-ethyl-6-methylphenyl)acetamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.